molecular formula C12H11N3O2S B14458669 Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- CAS No. 74028-12-9

Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]-

Cat. No.: B14458669
CAS No.: 74028-12-9
M. Wt: 261.30 g/mol
InChI Key: RZWMFWOJVKVDLF-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of this compound includes a pyridinylmethylene group attached to the amino group of the benzenesulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- typically involves the reaction of benzenesulfonamide with a pyridinylmethylene precursor. One common method involves the condensation reaction between benzenesulfonamide and 2-pyridinecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells. The compound binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in cell proliferation and growth. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of carbonic anhydrase can reduce tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-pyridin-2-yl-benzenesulfonamide
  • 4-[(4-Imidazo[1,2-a]Pyridin-3-Ylpyrimidin-2-Yl)Amino]Benzenesulfonamide

Uniqueness

Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it has shown higher selectivity and potency in inhibiting carbonic anhydrase, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

CAS No.

74028-12-9

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

4-(pyridin-2-ylmethylideneamino)benzenesulfonamide

InChI

InChI=1S/C12H11N3O2S/c13-18(16,17)12-6-4-10(5-7-12)15-9-11-3-1-2-8-14-11/h1-9H,(H2,13,16,17)

InChI Key

RZWMFWOJVKVDLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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